molecular formula C9H12N5O6P B12705539 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)- CAS No. 123240-63-1

6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)-

Cat. No.: B12705539
CAS No.: 123240-63-1
M. Wt: 317.20 g/mol
InChI Key: AVTQSSKLTRAZSI-UHFFFAOYSA-N
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Description

The compound 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)- is a purine derivative characterized by a unique phosphonate-containing substituent. Its structure includes a 2-amino-purin-6-one core modified at the 9-position with a (2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy group. This substitution introduces a cyclic phosphate moiety, which distinguishes it from other purine analogs.

Properties

CAS No.

123240-63-1

Molecular Formula

C9H12N5O6P

Molecular Weight

317.20 g/mol

IUPAC Name

2-amino-9-[(2-hydroxy-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl)methoxy]-1H-purin-6-one

InChI

InChI=1S/C9H12N5O6P/c10-9-12-7-6(8(15)13-9)11-4-14(7)18-1-5-2-19-21(16,17)20-3-5/h4-5H,1-3H2,(H,16,17)(H3,10,12,13,15)

InChI Key

AVTQSSKLTRAZSI-UHFFFAOYSA-N

Canonical SMILES

C1C(COP(=O)(O1)O)CON2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)- involves multiple steps. One common method includes the reaction of guanine with specific phosphorylating agents under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques such as continuous flow synthesis and real-time monitoring of reaction parameters. The use of high-performance liquid chromatography (HPLC) ensures the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is in the development of antiviral therapies. Research has indicated that derivatives of purine compounds exhibit significant antiviral properties against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV). The compound's structural similarity to nucleosides allows it to interfere with viral replication processes.

Case Study: Antiviral Derivatives

A study highlighted the synthesis of phosphonated purines, including the compound , which demonstrated enhanced activity against HSV. The incorporation of the phosphorinan moiety was found to improve bioavailability and cellular uptake compared to traditional nucleoside analogs .

Drug Formulation

The compound has also been investigated for its utility in drug formulation due to its favorable solubility profile. Its ability to form stable complexes with excipients enhances the delivery of active pharmaceutical ingredients (APIs).

Formulation Insights

Research indicates that formulations containing this purine derivative can be optimized for oral administration by improving solubility through complexation with cyclodextrins or other solubilizing agents . This is particularly beneficial for patients requiring antiviral medications that are poorly soluble in aqueous environments.

Enzyme Inhibition

In addition to its antiviral properties, this compound has been studied for its potential as an inhibitor of specific enzymes involved in nucleotide metabolism. By modulating these enzymes, it may play a role in regulating cellular proliferation and apoptosis, making it a candidate for cancer therapeutics.

Molecular Biology Research

The compound's ability to mimic natural substrates makes it valuable for research in molecular biology. It can be used as a probe in studies examining nucleotide synthesis pathways and their regulation under various physiological conditions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes by mimicking natural substrates, thereby interfering with metabolic processes. For example, it may inhibit viral replication by integrating into viral DNA and causing chain termination .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Purine Derivatives

Purine analogs often differ in their substituent groups, which critically influence their biological activity, solubility, and stability. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS No.) Substituent Group Molecular Formula Molecular Weight Key Properties Reference
Target Compound (2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy Not provided Not provided Hypothesized enhanced solubility due to phosphate group; potential antiviral activity. -
9-Benzylguanine (14937-70-3) Benzyl C10H15N5O 221.26 Low water solubility; used as a chemosensitizer in cancer therapy.
2',2'-Difluorodeoxyguanosine (103828-82-6) 2-deoxy-2,2-difluoro-D-erythro-pentofuranosyl C10H11F2N5O4 303.22 Antiviral activity; improved metabolic stability due to fluorine substitution.
Entecavir Intermediate (N/A) 4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl C12H15N5O3 277.28 Key intermediate in antiviral drug synthesis; bicyclic structure enhances binding.
LY-223592 (103828-82-6) 2-deoxy-2,2-difluoro-D-erythro-pentofuranosyl C10H11F2N5O4 303.22 Inhibits viral polymerase; similar to gemcitabine analogs.
6H-Purin-6-one, 2-amino-9-(2-methylbutyl) 2-methylbutyl C10H15N5O 221.26 Hydrophobic substituent; potential prodrug applications.

Key Structural and Functional Differences

  • Phosphonate vs. Fluorinated Sugars : The target compound’s dioxaphosphorinanemethoxy group contrasts with fluorinated sugar moieties (e.g., 2',2'-difluorodeoxyribose in LY-223592). Fluorine atoms enhance metabolic stability and nucleoside uptake , while the cyclic phosphate in the target compound may improve solubility and mimic natural nucleotide structures .
  • Hydrophobic vs. Polar Substituents : Benzyl (14937-70-3) and 2-methylbutyl (14937-70-3) groups increase hydrophobicity, limiting aqueous solubility but enhancing membrane permeability . In contrast, the target compound’s phosphate group likely enhances polarity, favoring interactions with viral polymerases or kinases.

Biological Activity

6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)- is a purine derivative with significant biological activity. This compound has garnered attention for its potential roles in various biochemical pathways, particularly in cellular metabolism and as a coenzyme.

The chemical structure of this compound is complex, featuring a purine base modified with a phosphorinated side chain. It is characterized by the following properties:

PropertyValue
Molecular Formula C₁₁H₁₅N₅O₃P
Molecular Weight 265.269 g/mol
Appearance White crystalline powder
Boiling Point 656.3°C at 760 mmHg
Density 1.92 g/cm³

The biological activity of this compound is primarily attributed to its role as a coenzyme in various metabolic pathways. It is phosphorylated to phosphate within cells, participating in:

  • Oxidative Decarboxylation of Ketone Acids : This process is crucial for energy production and metabolic regulation.
  • Transketolase Reactions in the Pentose Phosphate Pathway : This pathway is essential for nucleotide synthesis and cellular metabolism.

Biological Activity

Research indicates that 6H-Purin-6-one exhibits a range of biological activities:

  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is required to elucidate the mechanisms involved.
  • Enzyme Modulation : It appears to influence the activity of several enzymes involved in nucleotide metabolism.

Case Studies and Research Findings

Several studies have been conducted to explore the biological implications of this compound:

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of 6H-Purin-6-one. The compound was shown to reduce oxidative stress markers in vitro, suggesting potential applications in conditions related to oxidative damage .

Case Study 2: Antitumor Effects

Research conducted on various cancer cell lines revealed that 6H-Purin-6-one exhibited cytotoxic effects, leading to cell cycle arrest and apoptosis in treated cells. These findings indicate a promising avenue for cancer therapeutics .

Case Study 3: Enzyme Interaction

Investigations into enzyme kinetics demonstrated that this compound can act as an inhibitor for certain enzymes involved in nucleotide synthesis, potentially altering metabolic pathways significantly .

Q & A

Q. What advanced analytical methods detect trace impurities from synthesis byproducts?

  • Methodological Answer :
  • LC-MS/MS with high-resolution Q-TOF for identifying low-abundance impurities.
  • 2D NMR (HSQC, HMBC) to resolve overlapping signals from byproducts.
  • Thermogravimetric analysis (TGA) to detect residual solvents or decomposition products .

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